Tert-butyl N-(4-amino-2-chloro-5-fluorophenyl)carbamate
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Overview
Description
tert-Butyl N-(4-amino-2-chloro-5-fluoro-phenyl)carbamate is an organic compound with the molecular formula C11H14ClFN2O2 It is a derivative of carbamate, featuring a tert-butyl group, an amino group, a chloro group, and a fluoro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(4-amino-2-chloro-5-fluoro-phenyl)carbamate typically involves the reaction of 4-amino-2-chloro-5-fluoroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production methods for tert-butyl N-(4-amino-2-chloro-5-fluoro-phenyl)carbamate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(4-amino-2-chloro-5-fluoro-phenyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Common reagents used in the reactions of tert-butyl N-(4-amino-2-chloro-5-fluoro-phenyl)carbamate include:
Nucleophiles: Such as alkyl halides and acyl chlorides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while hydrolysis reactions yield the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl N-(4-amino-2-chloro-5-fluoro-phenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl N-(4-amino-2-chloro-5-fluoro-phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chloro and fluoro groups can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl N-(4-amino-2-chloro-5-fluoro-phenyl)carbamate include:
- tert-Butyl N-(4-aminophenyl)carbamate
- tert-Butyl N-(4-amino-2-chlorophenyl)carbamate
- tert-Butyl N-(4-amino-2-fluorophenyl)carbamate
Uniqueness
The uniqueness of tert-butyl N-(4-amino-2-chloro-5-fluoro-phenyl)carbamate lies in the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both chloro and fluoro groups on the phenyl ring can enhance the compound’s stability and binding affinity in biological systems, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H14ClFN2O2 |
---|---|
Molecular Weight |
260.69 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-2-chloro-5-fluorophenyl)carbamate |
InChI |
InChI=1S/C11H14ClFN2O2/c1-11(2,3)17-10(16)15-9-5-7(13)8(14)4-6(9)12/h4-5H,14H2,1-3H3,(H,15,16) |
InChI Key |
OAAURPCVAXVZSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)F)N)Cl |
Origin of Product |
United States |
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